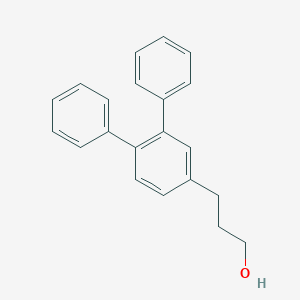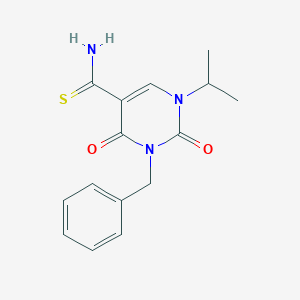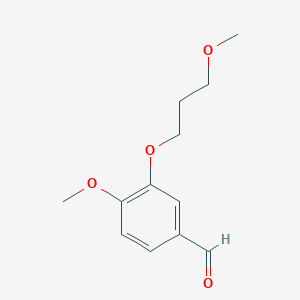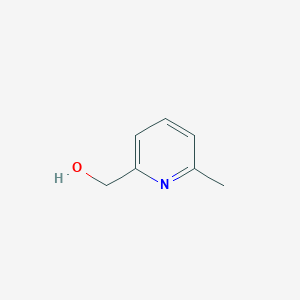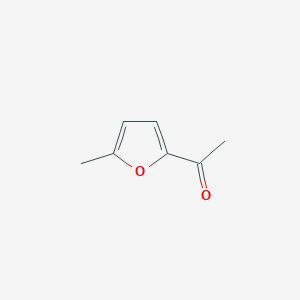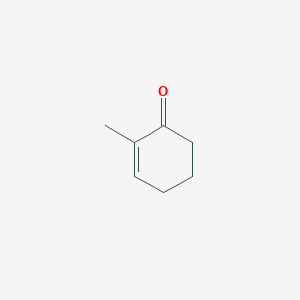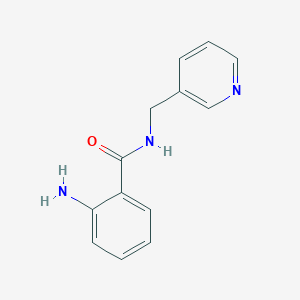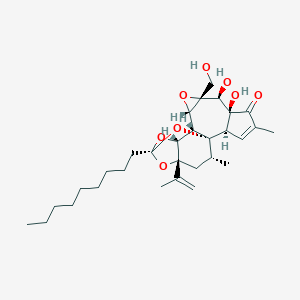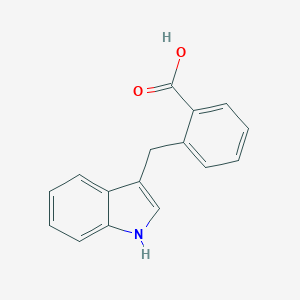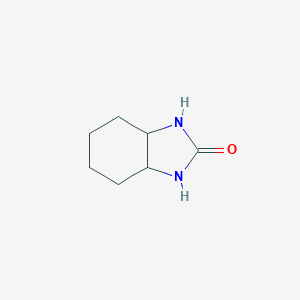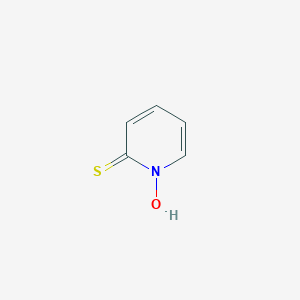
吡啶硫酮
描述
Synthesis Analysis
Pyrithione's synthesis involves complex chemical reactions aiming to achieve its biologically active form. Key research has focused on sustainable catalytic methods for creating compounds like pyrithione, utilizing renewable resources and efficient reaction conditions to minimize environmental impact. For instance, Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed synthesis process that links secondary alcohols and amino alcohols via deoxygenation, forming C–N and C–C bonds while eliminating hydrogen gas (Michlik & Kempe, 2013).
Molecular Structure Analysis
The molecular structure of pyrithione is crucial for its biological activity. Bond and Jones (2001) synthesized a novel hydrate form of zinc pyrithione, showing enhanced solubility and the ability to revert to the original material upon dehydration. This indicates the compound's structural versatility and potential for varied applications based on its solubility characteristics (Bond & Jones, 2001).
Chemical Reactions and Properties
Pyrithione undergoes specific chemical reactions that contribute to its antimicrobial action. Chandler and Segel (1978) demonstrated that pyrithione acts as a general inhibitor of membrane transport in fungi, affecting various transport systems and suggesting a mechanism through the collapse of transmembrane pH gradients (Chandler & Segel, 1978).
Physical Properties Analysis
The physical properties of pyrithione, such as solubility and stability, are essential for its application in products. The synthesis and characterization of zinc pyrithione hydrate by Bond and Jones revealed insights into its solubility and dehydration properties, providing a basis for understanding its behavior in various formulations (Bond & Jones, 2001).
Chemical Properties Analysis
Pyrithione's chemical properties, including its reactivity and interaction with metals, play a significant role in its antimicrobial efficacy. Studies on pyrithione metal complexes have explored their use as biocides and the mechanisms underlying their antimicrobial activity. For example, research by Turley et al. (2000) on pyrithiones as antifoulants discussed their environmental chemistry and preliminary risk assessment, highlighting their broad antimicrobial activity and potential as safe antifouling agents (Turley, Fenn, & Ritter, 2000).
科学研究应用
在神经孢菌中的抗真菌机制:吡啶硫酮诱导真菌神经孢菌中的膜去极化,表明对膜转运过程有抑制作用。这种作用归因于它对为转运提供能量的原质子泵的影响 (Ermolayeva & Sanders, 1995).
防污应用:吡啶硫酮低水溶性和在水中快速降解使其成为船舶涂料中对环境更友好的潜在毒性防污剂替代品。它迅速降解为毒性较小的化合物,并且不会在沉积物中积累 (Turley, Fenn, & Ritter, 2000).
对膜转运和 ATP 水平的影响:在真菌中,吡啶硫酮导致各种转运系统的活性降低,表明它可能破坏跨膜 ΔpH 驱动力,并可能通过灭活吡啶硫酮抑制生长 (Chandler & Segel, 1978).
大肠杆菌中的膜转运蛋白:吡啶硫酮及其金属络合物利用大肠杆菌中特定的膜转运蛋白进行细胞摄取,表明存在靶向的抗菌机制 (Salcedo-Sora et al., 2021).
吡啶硫酮的色谱分析:一种通过薄层色谱定量吡啶硫酮的方法,特别是作为锌(II)配合物,表明其在各种分析领域中的适用性 (Seymour & Bailey, 1981).
通过铜离子内流抑制酵母菌生长:锌吡啶硫酮通过增加细胞铜水平来抑制酵母菌生长,影响含铁硫簇蛋白。这种机制表明吡啶硫酮是一种铜离子载体 (Reeder et al., 2011).
在天然水体中的检测:阴极溶出伏安法可以检测天然水体中的吡啶硫酮,突出了其环境监测潜力 (Mackie, Berg, & Readman, 2004).
基于吡啶硫酮的离子液体的抗菌活性:吡啶硫酮掺入离子液体显示出增强的抗菌性能,包括抗病毒作用和通过琼脂的扩散改善,扩大了其应用范围 (Bromberger et al., 2020).
抑制单纯疱疹病毒复制:吡啶硫酮作为锌离子载体,通过干扰细胞泛素-蛋白酶体系统和 NF-κB 激活来抑制单纯疱疹病毒 (Qiu et al., 2013).
局部应用对人皮肤的影响:局部使用锌吡啶硫酮会导致皮肤中锌浓度升高,可能有局部毒性问题 (Holmes et al., 2018).
与细菌磷脂头部基团的相互作用:关于吡啶硫酮与细菌磷脂相互作用的研究表明,它在破坏膜稳定性中起作用,有助于其抗菌作用 (Dinning et al., 1998).
安全和危害
未来方向
属性
IUPAC Name |
1-hydroxypyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJKCMMCRQZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15922-78-8 (hydrochloride salt) | |
| Record name | Pyrithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048010, DTXSID00149908 | |
| Record name | 2-Mercaptopyridine monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in cold water (Zinc salt) | |
| Record name | Pyrithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc. | |
| Record name | Pyrithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pyrithione | |
CAS RN |
1121-30-8, 1121-31-9 | |
| Record name | Pyrithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyrithione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinethiol, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Mercaptopyridine monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxyl-1H-pyridine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK82EC25D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


